molecular formula C17H23ClN2O4 B2862614 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide CAS No. 2126161-23-5

1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide

Cat. No.: B2862614
CAS No.: 2126161-23-5
M. Wt: 354.83
InChI Key: YIZXMIAZESVXFV-UHFFFAOYSA-N
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Description

The compound 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide (molecular formula: C₁₁H₁₅ClN₂O, CAS: 226.71 g/mol) is a benzamide derivative featuring a 1,4-dioxane ring system and a 3-chloropropanamido substituent attached to an N-cyclopropylbenzamide backbone . This compound is cataloged as a building block in synthetic chemistry, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXMIAZESVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide is a synthetic compound that has garnered attention due to its biological activity and potential implications in environmental and health contexts. This article explores the biological activity of this compound, focusing on its toxicity, biodegradation, and potential therapeutic applications.

1,4-Dioxane is a cyclic ether that is commonly used as a solvent and stabilizer in various industrial applications. The specific compound of interest combines the dioxane structure with a chloropropanamido group and a cyclopropylbenzamide moiety. This modification may influence its biological interactions and toxicity profile.

Toxicity

1,4-Dioxane has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and is known to cause various adverse health effects. Studies indicate that exposure can lead to:

  • Acute Toxicity : Low acute toxicity but significant irritant effects on eyes and respiratory systems .
  • Chronic Effects : Long-term exposure is associated with liver and kidney damage, including hepatocyte degeneration, hyperplasia, and neoplasms .

Biodegradation

Research into the biodegradation of 1,4-dioxane indicates that it can be metabolized by specific microbial strains under aerobic conditions. For instance:

  • Microbial Degradation : Studies have shown that propanotrophic bacteria such as Pseudonocardia dioxanivorans can effectively degrade 1,4-dioxane through cometabolism . The degradation kinetics were characterized by Monod models, revealing maximum specific growth rates for different microbial cultures.
  • Environmental Persistence : Despite its biodegradability under certain conditions, 1,4-dioxane exhibits persistence in aquatic environments due to its solubility and mobility .

Case Study 1: Occupational Exposure

A study highlighted several cases of occupational exposure to high levels of 1,4-dioxane leading to severe health outcomes such as kidney failure and liver necrosis. Fatalities were documented due to hemorrhagic nephritis following prolonged exposure in industrial settings .

Case Study 2: Environmental Monitoring

Monitoring efforts in France revealed widespread detection of 1,4-dioxane in both raw and treated water sources. Concentrations ranged from 0.35 to 3 µg/L in groundwater samples . This raises concerns regarding public health implications as these levels can exceed safety thresholds for drinking water.

Table of Toxicological Data

EffectObserved OutcomeReference
Acute ToxicityLow; irritation reported
Chronic ToxicityLiver damage; carcinogenic potential
Biodegradation RateRapid degradation by Pseudonocardia
Environmental PersistenceStable in aquatic systems

Kinetic Studies

Kinetic studies on the biodegradation of 1,4-dioxane have shown that:

  • The maximum specific growth rates for propanotrophs were significantly higher than those for other strains.
  • Degradation was inhibited at low oxygen concentrations (<1.5 mg/L), indicating the need for optimal conditions for effective biodegradation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Properties Source
1,4-Dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide C₁₁H₁₅ClN₂O 1,4-dioxane, chloropropanamido, benzamide Synthetic building block
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxyalkyl, benzamide Metal-catalyzed C–H bond functionalization
N-(3,4-Dichlorophenyl) propanamide C₉H₇Cl₂NO Dichlorophenyl, propanamide Herbicide (propanil)
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide C₁₉H₂₅N₃O₄ Isoxazolyl, dimethoxybenzamide Herbicide (isoxaben)

Structural Differences and Implications

  • 1,4-Dioxane Moiety : Unlike the other compounds, the target molecule contains a 1,4-dioxane ring, which enhances solubility in polar solvents compared to purely aromatic analogs (e.g., N-(3,4-dichlorophenyl) propanamide) . This feature may also reduce crystallinity, impacting formulation in pharmaceutical contexts.
  • Cyclopropyl Group : The N-cyclopropyl substitution distinguishes it from N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has a hydroxyalkyl group. Cyclopropane’s ring strain and electron-donating effects could modulate reactivity in coupling reactions .
  • Chloropropanamido Substituent : The 3-chloropropanamido side chain introduces electrophilic character, contrasting with the dichlorophenyl group in propanil, which is critical for herbicidal activity via acetolactate synthase inhibition .

Physicochemical Properties

  • Polarity : The dioxane ring increases polarity (logP ~1.5 estimated) compared to isoxaben (logP ~3.2), aligning with its role as a polar synthetic intermediate .
  • Thermal Stability : Cyclopropane derivatives often exhibit lower thermal stability due to ring strain, whereas dichlorophenyl propanamide (propanil) is stable under agricultural storage conditions .

Q & A

Q. What methods are used to assess environmental impact or biodegradation of this compound?

  • Methodological Answer : OECD 301F biodegradation tests measure BOD/COD ratios in activated sludge. Ecotoxicity is evaluated using Daphnia magna or Vibrio fischeri luminescence assays. LC₅₀ values are calculated using probit analysis .

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